Sodium propionate-13C3

Übersicht

Beschreibung

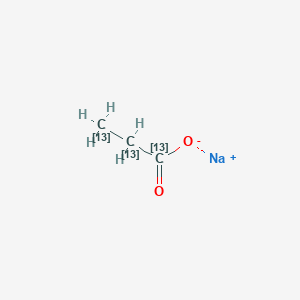

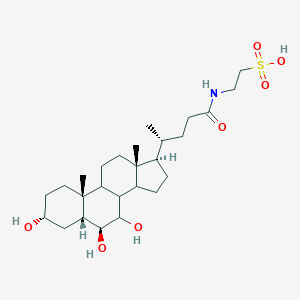

Sodium propionate-13C3, also known as Propionic acid-13C3 sodium salt, is a compound with the linear formula 13CH313CH213CO2Na . It has a molecular weight of 99.04 . It is suitable for mass spectrometry (MS) .

Synthesis Analysis

This compound is prepared by neutralizing propionic acid with sodium hydroxide . In a study, sodium propionate was extracted from tobacco with hydrochloric acid, where it was converted to propionic acid, and partitioned into tert-butyl methyl ether (MTBE) with excess sodium chloride .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula 13CH313CH213CO2Na . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

This compound is suitable for mass spectrometry (MS) . It is produced by the reaction of propionic acid and sodium carbonate or sodium hydroxide .Physical And Chemical Properties Analysis

This compound is a solid substance suitable for mass spectrometry (MS). It has a melting point of 285-286 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : Sodium [3-13C]- and [3-13CD3]propionate were synthesized from 2,4,4-trimethyl-2-oxazoline, demonstrating a method for producing multiply labelled sodium propionate. This process is important for creating compounds used in scientific studies, particularly in NMR spectroscopy and mass spectrometry (Iida, Uegaki, & Kajiwara, 1994).

Medical Research : Sodium propionate was investigated for its effects on intestinal barrier function, inflammation, and oxidative stress in a study on colitis in mice. It showed potential therapeutic effects, such as ameliorating body weight loss, colon-length shortening, and colonic damage (Tong et al., 2016).

Metabolic Pathways : Research into the degradation of sodium propionate in anaerobic conditions revealed a significant conversion to butyrate, demonstrating a direct pathway from propionate to butyrate. This study provides insights into microbial metabolism in environments like industrial digesters (Tholozan et al., 1988).

Biosynthesis Studies : Sodium propionate-13C was used in carbon 13 NMR studies to explore the biosynthesis of certain hydrocarbons in insects. It helped in understanding the metabolic pathways of propionate in organisms like houseflies and cockroaches (Dillwith et al., 1982; Blomquist et al., 1976).

Agricultural Research : Sodium propionate was studied for its potential to enhance growth performance, immune-related gene expression, and disease resistance in aquatic animals, such as goldfish. This shows its potential use in improving aquaculture practices (Sheikhzadeh et al., 2021).

Environmental Science : In a study on enhanced biological phosphorus removal systems, sodium propionate-13C was used to investigate the metabolic pathways of propionate utilization by phosphorus-accumulating organisms in activated sludge. This is relevant for understanding and improving wastewater treatment processes (Lemos et al., 2003).

Investigation of Diseases : Sodium propionate was used in a breath test as a non-invasive method to assess hepatic propionate oxidative capacity, providing insights into the severity and therapeutic effects of liver-targeted therapies for disorders like methylmalonic acidemia (Manoli et al., 2021).

Wirkmechanismus

Target of Action

Sodium propionate-13C3, also known as propionic acid-13C3 sodium salt, is a variant of sodium propionate where the carbon atoms are replaced with the stable isotope Carbon-13 . The primary targets of sodium propionate are various types of mold and some bacteria, where it acts as an antimicrobial agent .

Mode of Action

It is known that propionates, in general, can disrupt the ph balance within the microbial cell, inhibiting growth and eventually leading to cell death .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is a product of the fermentation of dietary fibers in the gut microbiome, and it can be metabolized into glucose in the liver . It is also involved in the amino acids and short-chain fatty acid metabolism pathways .

Pharmacokinetics

It is known that propionates are rapidly absorbed, metabolized, and excreted by the body . The use of the 13C isotope allows for the tracking of the compound through various metabolic pathways using mass spectrometry .

Result of Action

The primary result of this compound’s action is the inhibition of mold and bacterial growth, making it an effective food preservative . In the context of the gut microbiome, it can contribute to overall health by promoting the growth of beneficial bacteria and inhibiting the growth of harmful ones .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity is pH-dependent, being more effective in more acidic environments . Additionally, it should be stored at room temperature away from light and moisture to maintain its stability .

Safety and Hazards

Sodium propionate-13C3 can cause serious eye irritation . Contact with skin may cause irritation . Ingestion of large amounts may cause nausea and vomiting . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and do not get in eyes, on skin, or on clothing .

Zukünftige Richtungen

Sodium propionate-13C3 has potential applications in the medical field due to its anti-inflammatory and antioxidant properties . It has been shown to have a potent antiproliferative effect on various tumor cell types . Therefore, strategies aimed at targeting sodium propionate could be a promising approach in inducing apoptosis and autophagy pathways for GBM treatment through interaction with type γ of the PPAR receptor .

Eigenschaften

IUPAC Name |

sodium;(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1,2+1,3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-HCULJTSZSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13C](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583976 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

152571-51-2 | |

| Record name | Sodium (~13~C_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)

![(8R,9S,13S,14S,17R)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B116883.png)

![(1'S,4S,4'R)-2',2'-Dimethylspiro[1,3-oxazolidine-4,3'-bicyclo[2.2.1]heptane]-2-one](/img/structure/B116906.png)